molecular formula C6H13ClFNO B2434484 (3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride CAS No. 1147110-70-0

(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride

Cat. No.: B2434484
CAS No.: 1147110-70-0
M. Wt: 169.62 g/mol
InChI Key: RXBHOPYLIYPIMX-UHFFFAOYSA-N
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Description

(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a fluorine atom at the 3rd position and a methoxy group at the 4th position on the piperidine ring, along with a hydrochloride salt form

Scientific Research Applications

(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies to understand the structure-activity relationship of piperidine derivatives.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.

Safety and Hazards

Safety and hazard information for a compound includes its toxicity, flammability, and potential health effects. According to the available resources, “(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride” may have some safety concerns .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluorination: Introduction of the fluorine atom at the 3rd position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methoxylation: The methoxy group is introduced at the 4th position using methoxylation reagents like sodium methoxide or dimethyl sulfate.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its target. The exact molecular pathways and targets depend on the specific application and the compound’s role in the synthesized drug or chemical.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-3-Fluoro-4-hydroxypiperidine hydrochloride
  • (3S,4R)-3-Fluoro-4-aminopiperidine hydrochloride
  • (3S,4R)-3-Fluoro-4-chloropiperidine hydrochloride

Uniqueness

(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride is unique due to the presence of both fluorine and methoxy groups, which confer specific chemical and physical properties. The fluorine atom increases the compound’s metabolic stability and lipophilicity, while the methoxy group enhances its solubility and potential for hydrogen bonding interactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-Fluoro-4-methoxy-1-bromobutane", "Piperidine", "Sodium hydride", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Preparation of 3-Fluoro-4-methoxy-1-bromobutane by reacting 3-Fluoro-4-methoxybutanol with Hydrogen bromide in Acetic acid.", "Step 2: Preparation of 3-Fluoro-4-methoxypiperidine by reacting 3-Fluoro-4-methoxy-1-bromobutane with Piperidine in Diethyl ether.", "Step 3: Preparation of (3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride by reacting 3-Fluoro-4-methoxypiperidine with Hydrochloric acid in Methanol and Water." ] }

CAS No.

1147110-70-0

Molecular Formula

C6H13ClFNO

Molecular Weight

169.62 g/mol

IUPAC Name

3-fluoro-4-methoxypiperidine;hydrochloride

InChI

InChI=1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H

InChI Key

RXBHOPYLIYPIMX-UHFFFAOYSA-N

SMILES

COC1CCNCC1F.Cl

Canonical SMILES

COC1CCNCC1F.Cl

solubility

not available

Origin of Product

United States

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